
2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been extensively researched for its potential as a cancer therapy. This compound was first synthesized in 2009 and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.
Scientific Research Applications
Corrosion Inhibition
Thiazole-based pyridine derivatives, including structures similar to 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These compounds demonstrate significant inhibition efficiency, which is directly related to their concentration and inversely related to temperature. Their ability to act as both anodic and cathodic inhibitors, particularly emphasizing the former, suggests their potential as effective corrosion inhibitors. The protective film formed on mild steel surfaces by these inhibitors has been investigated using various spectroscopic techniques, supporting their application in corrosion protection (Chaitra, Mohana, & Tandon, 2016).
Antimicrobial and Antituberculosis Activity
Compounds with a structure similar to the one have been evaluated for their antimicrobial properties. Specific derivatives have shown promising activity against Mycobacterium tuberculosis, indicating their potential as novel GyrB inhibitors. This suggests a potential application in the treatment of tuberculosis, highlighting the importance of these compounds in developing new antimicrobial agents (Jeankumar et al., 2013).
Antifungal Activity
Pyrazole and thiazole derivatives, structurally related to 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, have been investigated for their growth inhibitory effects on various phytopathogenic fungi. These compounds exhibit differing sensitivity levels across different fungi species, with some demonstrating significant antifungal activities. This suggests their potential use in addressing fungal infections and diseases in plants, contributing to agricultural biosecurity (Vicentini, Romagnoli, Andreotti, & Mares, 2007).
Anticancer Activity
Research on pyridine thiazole derivatives has also ventured into the exploration of their anticancer properties. Studies involving Zinc(II) complexes with pyridine thiazole derivatives have shown that these compounds exhibit significant antimicrobial activity and present specificity towards certain cancer cell lines. This highlights their potential as novel bioactive materials for developing new cancer treatments (Xun-Zhong et al., 2020).
properties
IUPAC Name |
2-(phenylcarbamoylamino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(19-10-12-5-4-8-18-9-12)14-11-25-17(21-14)22-16(24)20-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFDTIDFYNROCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

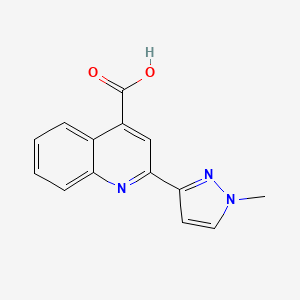

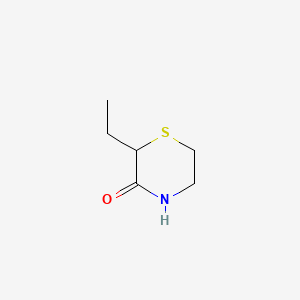
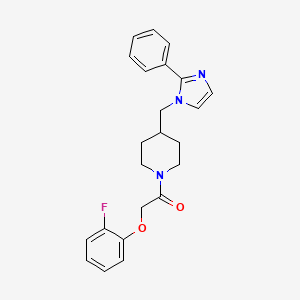
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2458446.png)
![3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one](/img/structure/B2458448.png)
![Ethyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2458449.png)
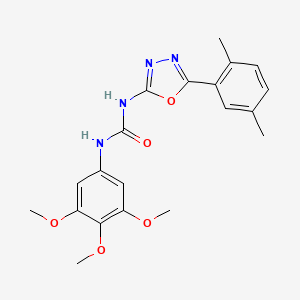
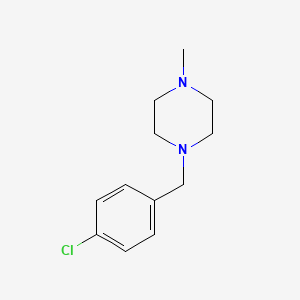

![3,4-Dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2458457.png)
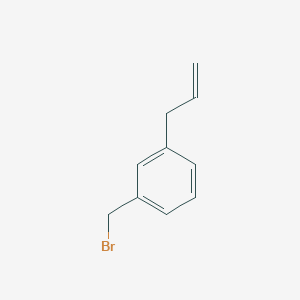
![5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2458460.png)
![3-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2458461.png)